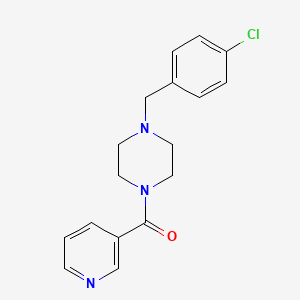

![molecular formula C17H22N6O B5527129 N-苯基-N'-(2-{[6-(1-吡咯烷基)-4-嘧啶基]氨基}乙基)脲](/img/structure/B5527129.png)

N-苯基-N'-(2-{[6-(1-吡咯烷基)-4-嘧啶基]氨基}乙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of urea derivatives, including compounds similar to N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea, has been explored through different chemical routes. One method involves the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which allows for the efficient synthesis of ureas from carboxylic acids without racemization under mild conditions (Thalluri et al., 2014). Another approach involves the catalytic action of [Pd(PPh3)4] in the preparation of pyrrolo[1,2-c]imidazole-derived ureas, highlighting a specific synthetic pathway that could be relevant for compounds with similar structural features (Imhof, 2007).

Molecular Structure Analysis

The molecular structure of urea derivatives has been studied through various techniques, including single-crystal X-ray diffraction, NMR spectroscopy, and quantum chemical calculations. These studies reveal the importance of intramolecular hydrogen bonding in the stability and reactivity of these compounds. For instance, the association of N-(pyridin-2-yl),N'-R(1)-ureas with hydrogen bonding counterparts was explored, providing insights into the substituent effects on complex formation and molecular structure (Ośmiałowski et al., 2013).

Chemical Reactions and Properties

Urea derivatives undergo various chemical reactions, including the Lossen rearrangement, which has been utilized for the synthesis of hydroxamic acids and ureas from carboxylic acids. This reaction showcases the versatility and reactivity of urea compounds in synthetic chemistry. The reaction conditions and the effect of substituents on the yield and selectivity of these reactions have been thoroughly investigated, demonstrating the chemical behavior of urea derivatives under different conditions (Thalluri et al., 2014).

Physical Properties Analysis

The physical properties of urea derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies on the crystalline state of these compounds, confirmed through single-crystal X-ray diffraction, provide essential data for understanding their stability and solubility. These characteristics are influenced by the molecular structure and the nature of substituents, as demonstrated in the association studies of ureas with benzoates and 2-amino-1,8-naphthyridines (Ośmiałowski et al., 2013).

Chemical Properties Analysis

The chemical properties of N-phenyl-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea derivatives, including reactivity, stability, and interaction with other molecules, are fundamental for their potential applications. These properties are often studied through reactions with specific reagents, exploring the formation of complexes and the effects of electronic and steric factors on reactivity. The synthesis and reaction studies of urea derivatives provide a basis for understanding these chemical properties and designing new compounds with desired activities (Thalluri et al., 2014).

科学研究应用

化学相互作用和合成过程

N-(吡啶-2-基)、N'-取代脲与 2-氨基-1,8-萘啶和苯甲酸酯的缔合说明了这些分子可能发生的复杂相互作用。这些研究阐明了络合物形成的可能性,受缔合上取代基效应的影响。此类研究强调了脲衍生物在创建复杂分子结构方面的化学多功能性和潜力,暗示了 N-苯基-N'-(2-{[6-(1-吡咯烷基)-4-嘧啶基]氨基}乙基)脲等化合物在科学研究中的广泛适用性 (Ośmiałowski 等人,2013)。

生物活性及应用

脲衍生物的另一个重要应用领域在于其生物活性。例如,已经探索了新型嘧啶和吡唑衍生物的合成和表征,以了解其抗菌和镇痛活性。这些发现表明 N-苯基-N'-(2-{[6-(1-吡咯烷基)-4-嘧啶基]氨基}乙基)脲衍生物具有被研究以获得类似生物学特性的潜力,为新药发现和开发提供了途径 (Tirlapur 和 Noubade,2010)。

环境和材料科学应用

在材料科学和环境应用中,研究脲衍生物用作除草剂或植物生长调节剂的潜力,说明了 N-苯基-N'-(2-{[6-(1-吡咯烷基)-4-嘧啶基]氨基}乙基)脲可能对农业化学做出贡献。某些环状脲抑制了类胡萝卜素生物合成途径中的关键酶植物烯去饱和酶,突出了脲衍生物在开发新型农用化学品中的潜在影响 (Babczinski 等人,1995)。

属性

IUPAC Name |

1-phenyl-3-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N6O/c24-17(22-14-6-2-1-3-7-14)19-9-8-18-15-12-16(21-13-20-15)23-10-4-5-11-23/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,20,21)(H2,19,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYRGAVZXDZAAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenyl-3-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)urea | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(2-oxo-1-imidazolidinyl)ethyl]benzamide](/img/structure/B5527052.png)

![N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5527059.png)

![N-{1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-4-piperidinyl}methanesulfonamide](/img/structure/B5527063.png)

![5-methyl-4-{[(2-methyl-1H-benzimidazol-6-yl)amino]methylene}-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5527073.png)

![2-methyl-4-(4-{[(1S*,5R*)-3-methyl-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}phenyl)-3-butyn-2-ol](/img/structure/B5527079.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(5-methyl-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5527087.png)

![2-(4-morpholinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)benzamide dihydrochloride](/img/structure/B5527095.png)

![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidine](/img/structure/B5527103.png)

![2-(methyl{[2-(2-thienyl)-7,8-dihydro-6H-cyclopenta[g]quinolin-3-yl]methyl}amino)ethanol](/img/structure/B5527110.png)

![5,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B5527144.png)

![3-{[4-(difluoromethoxy)benzylidene]amino}-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5527152.png)